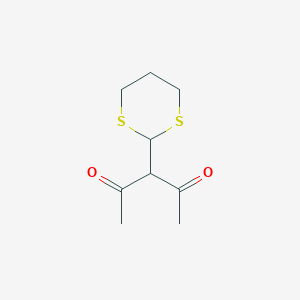
3-(1,3-Dithian-2-yl)pentane-2,4-dione
Vue d'ensemble
Description
3-(1,3-Dithian-2-yl)pentane-2,4-dione is a dithiolane derivative . It is used as a UV and/or heat stabilizer, as well as an antioxidant for plastics . The molecular formula is C9H14O2S2 and the molecular weight is 218.34 .
Synthesis Analysis
3-(1,3-Dithian-2-yl)pentane-2,4-dione can be synthesized from carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or a Lewis acid catalyst . It has been used as a nonthiolic, odorless 1,3-propanedithiol equivalent in the p-dodecylbenzenesulfonic acid-catalyzed thioacetalization of various aldehydes and ketones in water . A range of selected aldehydes and aliphatic ketones have been converted into the corresponding dithioacetals in high yields .Molecular Structure Analysis
The molecular structure of 3-(1,3-Dithian-2-yl)pentane-2,4-dione consists of a dithiolane ring attached to a pentane-2,4-dione group . The dithiolane ring provides stability and reactivity to the molecule, making it useful in various chemical reactions .Chemical Reactions Analysis
3-(1,3-Dithian-2-yl)pentane-2,4-dione participates in thioacetalization reactions . It acts as a nonthiolic, odorless 1,3-propanedithiol equivalent in these reactions . It has been used in the acid-promoted thioacetalization of various aldehydes and ketones under solvent-free conditions .Applications De Recherche Scientifique
Catalytic Activity : It acts as a catalyst in the peroxidative oxidation of cyclohexane to cyclohexanol, cyclohexanone, and cyclohexanol (Mahmudov et al., 2010).
Chemical Reactions : This compound is used in condensation reactions with arylaldehydes to obtain new compounds (Zhang Li-jian, 2006).
Odorless Thioacetalization : It serves as an odorless, non-thiolic propane-1,3-dithiol equivalent in acid-promoted thioacetalization under solvent-free conditions (Ouyang et al., 2006).
Thia-Michael Addition Reactions : 3-[Bis(alkylthio)methylene]pentane-2,4-diones are used as efficient and odorless thiol equivalents in these reactions (Lin et al., 2008).
Lipase-Mediated Desymmetrization : The synthesized 3-(ferrocenylmethyl)pentane-2,4-diol variant is used as a substrate or standard in this process (Lapić et al., 2011).
Cyano-Substituted Azoderivatives : It forms high thermal stability and well-defined phase transition peaks as a cyano-substituted azoderivative of α-diketones (Mahmudov et al., 2011).
Schiff Bases Formation : Unsymmetrical Schiff bases derived from 3,4-diaminopyridine can form hydrogen-bonded dimers in the crystalline state (Opozda et al., 2006).
Hydrazone Structure and Reactivity : The 3-(4-Phenyl-1,3-dithiolan-2-ylidene)pentane-2,4-dione variant can be synthesized and its condensation with arylaldehydes leads to high yields of specific products (Wang Yan-ru et al., 2008).
Molecular Structure and Conformation : The molecule exhibits a highly twisted E,E-conformation, explaining its unusual IR spectrum features (Jarvis & Taylor, 1979).
Thioacetalization Reaction : It shows better activity as a 1,3-propandithiol equivalent in thioacetalization reactions (Hui, 2009).
Hydrogen Bond Strength : The hydrogen bond strength of derivatives like 3-(phenylthio)pentane-2,4-dione is significantly stronger than in similar compounds (Tayyari et al., 2008).
Corrosion Inhibition : Ketene dithioacetal derivatives, including this compound, decrease the corrosion rate of copper in nitric acid solutions (Fiala et al., 2007).
Propriétés
IUPAC Name |
3-(1,3-dithian-2-yl)pentane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2S2/c1-6(10)8(7(2)11)9-12-4-3-5-13-9/h8-9H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXJXSOUXQYKBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C1SCCCS1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20455831 | |
| Record name | 3-(1,3-Dithian-2-yl)pentane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20455831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Dithian-2-yl)pentane-2,4-dione | |
CAS RN |
100596-16-5 | |
| Record name | 3-(1,3-Dithian-2-yl)pentane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20455831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4,5,6-Trihydroxy-2-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxan-3-yl] 3,4,5-trihydroxy-2-(6,7,13,14-tetrahydroxy-3,10-dioxo-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4(16),5,7,11,13-hexaen-5-yl)benzoate](/img/structure/B18409.png)
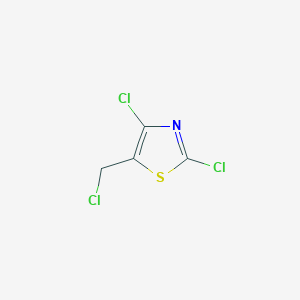
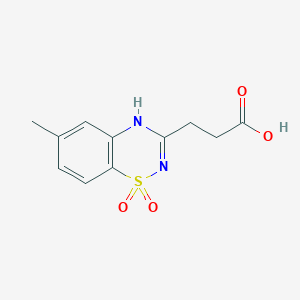

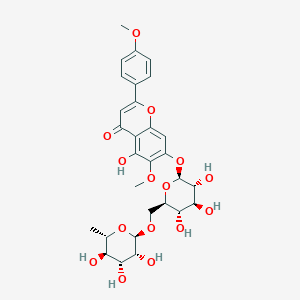
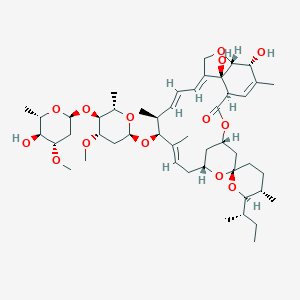
![(1R,2R,11S,12R,15R,16R)-2,16-Dimethyl-15-[(2R)-6-methylheptan-2-yl]-10-azatetracyclo[9.7.0.02,7.012,16]octadeca-5,7-dien-9-one](/img/structure/B18419.png)



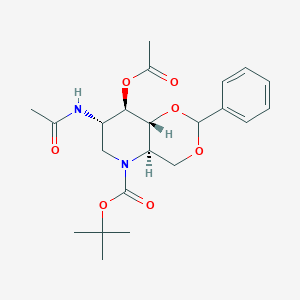


![3-Isopropylbenzo[c]isoxazole](/img/structure/B18455.png)